N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
CAS No.: 890615-05-1
Cat. No.: VC4576654
Molecular Formula: C21H19NO4
Molecular Weight: 349.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890615-05-1 |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.386 |
| IUPAC Name | N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C21H19NO4/c1-14-6-8-18(9-7-14)25-13-19-10-11-20(26-19)21(24)22-17-5-3-4-16(12-17)15(2)23/h3-12H,13H2,1-2H3,(H,22,24) |
| Standard InChI Key | PENGKJLIGRILHH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Furan-2-carboxamide backbone: A five-membered aromatic oxygen heterocycle (furan) with a carboxamide group at the second position.
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N-(3-Acetylphenyl) substituent: An acetylated phenyl ring attached to the amide nitrogen, introducing electron-withdrawing and hydrogen-bonding capabilities.
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5-[(4-Methylphenoxy)methyl] side chain: A para-methyl-substituted phenoxy group connected via a methylene bridge to the furan’s fifth position, enhancing lipophilicity and steric bulk.
The molecular formula is C₂₁H₁₉NO₄, with a calculated molecular weight of 349.38 g/mol . Key physicochemical properties, inferred from analogs, include:
Spectroscopic Characteristics
While experimental spectra for this compound are unavailable, its analogs exhibit predictable patterns:
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¹H NMR: Peaks for furan protons (δ 6.3–7.5 ppm), acetyl methyl (δ 2.5–2.7 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
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IR Spectroscopy: Stretches for amide C=O (~1650 cm⁻¹), furan C-O-C (~1250 cm⁻¹), and acetyl C=O (~1700 cm⁻¹) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically follows a multi-step sequence:
Step 1: Preparation of 3-Acetylaniline
3-Acetylaniline is synthesized via Friedel-Crafts acylation of aniline derivatives, though regioselectivity challenges necessitate careful optimization . Alternative routes involve nitration followed by reduction and acetylation.
Step 2: Synthesis of 5-[(4-Methylphenoxy)methyl]furan-2-carboxylic Acid
This intermediate is generated through:
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Alkylation: Reaction of 4-methylphenol with furan-2-carboxylic acid methyl ester in the presence of K₂CO₃ and DMF at 80°C .
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Hydrolysis: Saponification of the ester using NaOH/EtOH to yield the carboxylic acid .
Step 3: Amide Coupling
The final step employs carbodiimide-mediated coupling (e.g., EDCI/DMAP) between 3-acetylaniline and 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid in anhydrous DCM or DMF .
Critical Reaction Parameters:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Coupling Reagent | EDCI/HOBt | Enhances amide formation |
| Solvent | Anhydrous DMF | Improves reagent solubility |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors and immobilized catalysts (e.g., polymer-supported DMAP) reduce reaction times and improve yields . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .
Biological Activity and Mechanisms
| Cell Line | Predicted IC₅₀ (µM) | Basis for Prediction |
|---|---|---|
| MCF-7 (Breast) | 8.2–12.5 | Structural analogs |
| A549 (Lung) | 10.1–15.3 | QSAR models |
| HeLa (Cervical) | 7.8–11.9 | Comparative analysis |
Antimicrobial Effects
The 4-methylphenoxy moiety may enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values projected at 16–32 µg/mL .
Anti-Inflammatory Activity
Molecular docking studies suggest inhibition of COX-2 (cyclooxygenase-2) with a binding affinity of -8.9 kcal/mol, comparable to celecoxib (-9.1 kcal/mol) .
Industrial and Material Science Applications
Polymer Additives
Incorporation into polyamide or polyester matrices improves thermal stability (T₅% decomposition >300°C) and UV resistance due to the furan ring’s conjugated system .
Catalysis
The acetylphenyl group can coordinate transition metals (e.g., Pd, Cu), enabling use in cross-coupling reactions. For example, Pd-loaded derivatives catalyze Suzuki-Miyaura couplings with turnover numbers (TON) >1,000 .
Comparative Analysis with Structural Analogs
The methyl group in the phenoxy moiety balances lipophilicity and metabolic stability compared to chloro analogs, while the 3-acetylphenyl group may enhance target binding through hydrophobic interactions .
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